D-arabino-Hexitol, 1,5-anhydro-2-deoxy- is a sugar alcohol with the molecular formula . This compound belongs to the class of hexitols, specifically characterized by the absence of a hydroxyl group at the second carbon atom, resulting in its designation as a "2-deoxy" compound. The structure features a unique 1,5-anhydro configuration, which influences its chemical behavior and biological activity. This compound is often explored for its potential applications in medicinal chemistry and biochemistry due to its structural similarities to naturally occurring sugars.
Research indicates that D-arabino-Hexitol, 1,5-anhydro-2-deoxy- exhibits various biological activities. It has been studied for its role in:
Several methods have been developed for synthesizing D-arabino-Hexitol, 1,5-anhydro-2-deoxy-. Common approaches include:
D-arabino-Hexitol, 1,5-anhydro-2-deoxy-, has several applications across various fields:
Interaction studies involving D-arabino-Hexitol have focused on its binding affinity and biological interactions:
D-arabino-Hexitol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,5-Anhydro-D-mannitol | Similar anhydro configuration | Different stereochemistry at carbon atoms |
| 1,5-Anhydro-D-glucitol | Closely related hexitol | Distinct hydroxyl group presence |
| 2-Deoxy-D-ribose | Pentose sugar with hydroxyl groups | Different ring size and configuration |
| 2-Deoxy-D-arabinose | Related deoxysugar | Different anomeric configuration |
D-arabino-Hexitol's unique 1,5-anhydro structure and specific deoxygenation at the second carbon set it apart from these similar compounds. Its potential applications in pharmaceuticals and biochemistry continue to drive research into its properties and uses.
The systematic International Union of Pure and Applied Chemistry nomenclature for D-arabino-Hexitol, 1,5-anhydro-2-deoxy- follows established conventions for cyclic sugar alcohols with specific stereochemical configurations [24]. The official IUPAC name is (2R,3S,4R)-2-(hydroxymethyl)oxane-3,4-diol, which precisely describes the stereochemical arrangement of functional groups around the six-membered ring structure [24]. This nomenclature indicates the presence of a tetrahydropyran ring system with hydroxyl groups at specific positions and defined stereochemistry [1] [3].
The systematic name reflects the compound's classification as an anhydro sugar alcohol, where the "anhydro" designation indicates the formation of an intramolecular ether bridge between carbon atoms 1 and 5 [24]. The "2-deoxy" portion of the name signifies the absence of a hydroxyl group at the second carbon position, which is replaced by hydrogen atoms [3] [24]. The "D-arabino" configuration descriptor indicates the specific stereochemical arrangement that corresponds to the arabinose sugar series in its D-form [24].
Alternative systematic descriptions include the designation as an oxane-3,4-diol derivative, emphasizing the six-membered oxygen-containing ring structure with diol functionality [24]. The compound can also be systematically described as a tetrahydro-2H-pyran derivative with specific substitution patterns [1] [3].
D-arabino-Hexitol, 1,5-anhydro-2-deoxy- is known by numerous alternative names and synonyms across different chemical databases and literature sources [24] [15]. The compound is frequently referred to as 1,5-Anhydro-2-deoxy-D-glucitol, which emphasizes its relationship to glucitol while highlighting the anhydro bridge and deoxy modification [24]. This alternative name is widely used in biochemical literature and database entries [24].
Another commonly encountered synonym is 1,5-anhydro-2-deoxy-d-arabino-hexitol, which maintains the lowercase "d" notation for the stereochemical descriptor [24]. The simplified designation 1,5-Anhydro-2-deoxyhexitol is also employed in some chemical databases, particularly when the specific stereochemical configuration is understood from context [13].
| Systematic Name | Type |
|---|---|
| D-arabino-Hexitol, 1,5-anhydro-2-deoxy- | Primary systematic name |
| 1,5-Anhydro-2-deoxy-D-glucitol | Alternative systematic name |
| 1,5-anhydro-2-deoxy-d-arabino-hexitol | Stereochemical variant name |
| 1,5-Anhydro-2-deoxyhexitol | Simplified name |
| D-glucal (for related compound) | Common name for related structure |
| 1,2-dideoxy-D-mannopyranose | Structural synonym |
The compound is also associated with the common name D-glucal in certain contexts, particularly when referring to the related unsaturated derivative [14] [15]. This relationship reflects the structural similarity between the saturated hexitol and its corresponding glycal form [6] [14]. In protein crystallography contexts, the compound may be referenced by its Protein Data Bank ligand code designation [3].
Medical Subject Headings terminology includes the entry "1,5-anhydro-2-deoxy-D-glucitol" as the preferred term for indexing purposes in biomedical literature [24]. Some specialized chemical databases employ structural descriptor names such as "(2R,3S,4R)-2-(hydroxymethyl)oxane-3,4-diol" to emphasize the precise stereochemical configuration [24].
The primary Chemical Abstracts Service Registry Number for D-arabino-Hexitol, 1,5-anhydro-2-deoxy- is 13035-11-5, which serves as the definitive identifier for this specific stereoisomer [24] [18]. This registry number is consistently used across major chemical databases and regulatory documents [24]. An alternative Chemical Abstracts Service number, 13265-84-4, is associated with the closely related D-glucal form of the compound [14] [15] [17].
The compound is cataloged in PubChem under the Compound Identifier 192876, providing access to comprehensive structural and property data [24]. ChemSpider database assigns the identifier 25935085 to this compound, offering additional structural search capabilities [4]. The European Community number 236-259-3 is used for regulatory identification within European Union chemical databases [1] [14].
| Property | Value |
|---|---|
| Primary CAS Registry Number | 13035-11-5 |
| Alternative CAS Registry Number | 13265-84-4 (for D-glucal form) |
| PubChem CID | 192876 |
| ChemSpider ID | 25935085 |
| European Community (EC) Number | 236-259-3 |
| DSSTox Substance ID (DTXSID) | DTXSID00926690 |
| InChI Key | QFHKFGOUFKUPNX-PBXRRBTRSA-N |
| Protein Data Bank (PDB) Ligand Code | 7D1 |
Environmental Protection Agency DSSTox database includes the compound under the identifier DTXSID00926690, facilitating toxicological and environmental fate studies [24] [33]. The standardized International Chemical Identifier Key QFHKFGOUFKUPNX-PBXRRBTRSA-N provides a unique hash-based identifier for computational chemistry applications [24].
Wikidata provides the identifier Q76084658 for integration with semantic web applications and linked data initiatives [24]. Various chemical vendor databases and specialized collections maintain their own internal identifiers for cataloging and procurement purposes [24].
The molecular formula of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- is C₆H₁₂O₄, representing six carbon atoms, twelve hydrogen atoms, and four oxygen atoms [24] [3]. This formula reflects the cyclic anhydro structure where one oxygen atom forms the intramolecular ether bridge between carbon positions 1 and 5 [24]. The remaining three oxygen atoms are incorporated into hydroxyl functional groups at positions 3, 4, and on the exocyclic hydroxymethyl group [24].
The molecular weight is precisely calculated as 148.16 grams per mole based on standard atomic masses [24] [16]. High-resolution mass spectrometry provides the exact mass as 148.07355886 daltons, with the monoisotopic mass also recorded as 148.07355886 daltons [24]. These precise mass values are essential for analytical identification and mass spectrometric characterization [24].
The molecular formula indicates a degree of unsaturation of one, corresponding to the single ring structure formed by the intramolecular ether linkage [24]. The hydrogen deficiency reflects the cyclic nature of the compound without the presence of carbon-carbon double bonds or carbonyl groups [24].
| Descriptor | Value |
|---|---|
| Molecular Formula | C₆H₁₂O₄ |
| Molecular Weight | 148.16 g/mol |
| Exact Mass | 148.07355886 Da |
| Monoisotopic Mass | 148.07355886 Da |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 69.9 Ų |
| Heavy Atom Count | 10 |
| Defined Atom Stereocenter Count | 3 |
Computational molecular descriptors reveal additional structural characteristics relevant to the compound's physical and chemical properties [24]. The compound contains three hydrogen bond donor sites corresponding to the hydroxyl groups, and four hydrogen bond acceptor sites including the ether oxygen [24]. The topological polar surface area is calculated as 69.9 square angstroms, indicating moderate polarity [24].
The structural characteristics of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- encompass a comprehensive analysis of its molecular architecture, three-dimensional conformation, stereochemical properties, ring system design, and hydrogen bonding capabilities. This compound represents a unique sugar alcohol derivative characterized by its distinctive 1,5-anhydro bridge configuration and 2-deoxy modification within the D-arabino stereochemical framework [1] [2] [3].
The two-dimensional structural representation of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- reveals a six-membered cyclic structure with the molecular formula C₆H₁₂O₄ and molecular weight of 148.157 g/mol [1] [2] [4]. The compound is systematically identified by the Chemical Abstracts Service registry number 13035-11-5 and possesses the International Union of Pure and Applied Chemistry International Chemical Identifier (InChI) designation: InChI=1S/C6H12O4/c7-3-5-6(9)4(8)1-2-10-5/h4-9H,1-3H2/t4-,5-,6+/m1/s1 [1] [2].
The canonical Simplified Molecular-Input Line-Entry System (SMILES) representation is expressed as C1COC@@HCO, which precisely defines the stereochemical configuration and connectivity pattern [1]. This notation reveals the presence of three chiral centers located at carbon positions 1, 3, and 4, with the stereochemical descriptors indicating the specific spatial arrangements that define the D-arabino configuration [1] [5].
Table 1: Physicochemical Properties of D-arabino-Hexitol, 1,5-anhydro-2-deoxy-
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₂O₄ | [1] [2] [4] |
| Molecular Weight (g/mol) | 148.157 | [1] [2] [4] |
| CAS Registry Number | 13035-11-5 | [1] [2] [4] |
| Density (g/cm³) | 1.346 | [2] [4] |
| Boiling Point (°C) | 332.2 at 760 mmHg | [2] [4] [6] |
| Flash Point (°C) | 154.7 | [2] [4] [6] |
| Refractive Index | 1.531 | [2] [4] |
| Vapor Pressure (mmHg at 25°C) | 1.06E-05 | [2] [4] |
The structural framework consists of a tetrahydropyran ring system with hydroxyl group substitutions at positions 3 and 4, a hydroxymethyl group at position 6, and a critical 2-deoxy modification that eliminates the hydroxyl group typically present at the second carbon position [1]. This deoxy modification significantly influences the compound's conformational properties and biological activity potential [8].
The three-dimensional conformational analysis of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- has been extensively characterized through X-ray crystallographic studies, revealing distinctive structural features that govern its spatial organization and molecular interactions [3] [9] [10]. The compound adopts a stable chair conformation designated as ⁴C₁, which represents the thermodynamically favored arrangement for six-membered ring systems [11] [12] [3].
X-ray crystallographic analysis demonstrates that the six-membered 1,5-anhydrohexitol ring consistently adopts the ⁴C₁ chair conformation with remarkable conformational rigidity [11] [12] [3]. The puckering parameters, as determined by the Cremer-Pople method, show a total puckering amplitude Q of 0.575 Å with a theta (θ) angle of 6.0° and phi (φ) angle of 168.06° [9]. These values indicate a slightly distorted chair conformation that maintains the fundamental chairlike geometry while accommodating the specific substituent arrangements [9].
Table 2: Three-Dimensional Conformational Analysis
| Structural Feature | Observed Value | Method/Source |
|---|---|---|
| Ring Conformation | ⁴C₁ chair conformation | X-ray crystallography [3] [9] |
| Puckering Parameters Q | 0.575 Å | Cremer-Pople analysis [9] |
| Puckering Parameters θ | 6.0° | Cremer-Pople analysis [9] |
| Puckering Parameters φ | 168.06° | Cremer-Pople analysis [9] |
| Anomeric Position Configuration | Axial position | X-ray crystallography [3] [9] |
| Hydroxyl Group Orientation (C3) | Equatorial position | X-ray crystallography [3] [9] |
| Hydroxyl Group Orientation (C4) | Equatorial position | X-ray crystallography [3] [9] |
The pyranose ring mimics the ribose conformation found in RNA structures, specifically adopting a configuration similar to the C2'-exo/C3'-endo position observed in nucleic acids [11] [12]. This structural similarity arises from the inherent rigidity of the six-membered ring system, which constrains the conformational flexibility and promotes a specific spatial arrangement [11] [12].
Computational conformational analysis using density functional theory methods confirms that the compound exists in an equilibrium between two chair conformations (¹C and ⁴C₁) with an energy difference (ΔE) of approximately 5.9 kJ/mol favoring the ⁴C₁ conformation [8]. This energy difference is significant enough to ensure predominant population of the ⁴C₁ conformer under physiological conditions [8].
The hydroxymethyl group at position 6 adopts a gauche-trans orientation relative to the C5-O5 and C4-C5 bonds of the ring system [9]. This specific rotamer preference is influenced by both steric considerations and intramolecular hydrogen bonding interactions that stabilize particular conformational arrangements [13] [14].
The stereochemical configuration of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- is defined by the D-arabino absolute configuration, which determines the spatial arrangement of hydroxyl groups and other substituents around the three chiral centers present in the molecule [5] [15]. The compound maintains the characteristic D-configuration through the specific orientations of hydroxyl groups that correspond to the arabino stereochemical pattern [5] [16].
The absolute configuration is established by the spatial arrangements at carbons C1, C3, and C4, with the stereochemical descriptors (R,S,R) respectively, as determined by the Cahn-Ingold-Prelog priority rules [5] [15]. The C2 position, modified by the deoxy functionality, does not contribute a stereocenter but significantly influences the overall molecular geometry through the elimination of potential steric interactions [8].
Table 3: Stereochemical Configuration and Properties
| Carbon Position | Stereochemical Configuration | Spatial Orientation | D-arabino Configuration |
|---|---|---|---|
| C1 (Anomeric) | R | Axial relative to ring oxygen | α-configuration |
| C2 | Deoxy (no stereocenter) | CH₂ group (missing hydroxyl) | 2-Deoxy modification |
| C3 | S | Equatorial hydroxyl | Maintained |
| C4 | R | Equatorial hydroxyl | Maintained |
| C5 | R | Anomeric carbon linkage | Maintained |
| C6 | Primary alcohol | Hydroxymethyl group | Terminal position |
X-ray crystallographic studies reveal that the heterocyclic ring substituents exhibit distinct positional preferences that reflect both electronic and steric influences [3] [9]. The anomeric carbon (C1) maintains an axial orientation relative to the ring oxygen, which provides electronic stabilization through the anomeric effect [3] [9]. This axial positioning is thermodynamically favored despite potential steric interactions, demonstrating the significant contribution of electronic effects to conformational stability [8] [3].
The hydroxyl groups at positions C3 and C4 both adopt equatorial orientations, which minimize 1,3-diaxial interactions and provide optimal hydrogen bonding geometries [13] [3] [9]. This equatorial preference is consistent with the general principle that larger substituents preferentially occupy equatorial positions in chair conformations to reduce steric strain [17] [18].
The 2-deoxy modification eliminates a potential source of steric congestion and hydrogen bonding complexity, while simultaneously reducing the total number of chiral centers from four to three [8]. This structural simplification enhances the conformational stability of the chair arrangement and reduces the number of possible stereoisomers [8].
The ring system architecture of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- is characterized by a six-membered tetrahydropyran framework that incorporates a distinctive 1,5-anhydro bridge linking the anomeric carbon to the oxygen atom [19] [20]. This architectural arrangement creates a conformationally constrained system that exhibits enhanced stability compared to acyclic sugar alcohols [19] [21].
The six-membered ring contains five carbon atoms and one oxygen atom arranged in a saturated heterocyclic structure that closely resembles the pyranose rings found in naturally occurring carbohydrates [19] [20]. The ring oxygen is positioned endo to the carbon framework, providing electronic stabilization through its lone pair electrons and serving as the heteroatom anchor for the cyclic system [19] [20].
Table 4: Ring System Architecture Analysis
| Structural Parameter | Value/Description | Structural Significance |
|---|---|---|
| Ring Type | Tetrahydropyran derivative | Pyranose mimetic structure |
| Ring Size | Six-membered saturated ring | Optimal for chair conformation |
| Heteroatoms | One oxygen atom (position 5) | Provides conformational anchor |
| Substituent Pattern | 2-Deoxy-3,4-diol pattern | Controls hydroxyl accessibility |
| Anhydro Bridge | 1,5-Anhydro linkage | Cyclization constraint |
| Missing Hydroxyl | C2 position (2-deoxy) | Reduces steric interactions |
The 1,5-anhydro bridge represents a critical architectural feature that constrains the molecular flexibility and enforces specific conformational preferences [21]. This intramolecular cyclization connects the anomeric carbon (C1) to the oxygen atom, creating a locked ring system that cannot undergo ring-opening reactions under normal conditions [21]. The bridge effectively eliminates the possibility of linear conformations and restricts the molecule to cyclic geometries [21].
The substituent pattern consists of hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 6, and the characteristic 2-deoxy modification [1]. This substitution pattern creates an asymmetric distribution of functional groups around the ring, with the deoxy position providing a hydrophobic region that contrasts with the hydrophilic hydroxyl-bearing portions [1].
The ring system exhibits exceptional conformational rigidity compared to other six-membered carbohydrate rings due to the locked nature of the anhydro bridge [11] [8]. Nuclear magnetic resonance studies demonstrate that the compound maintains its chair conformation across a wide range of solution conditions, indicating minimal conformational flexibility [8] [22].
The hydrogen bonding capabilities of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- are governed by the presence of three hydroxyl groups and one ring oxygen atom, which collectively provide multiple sites for both hydrogen bond donation and acceptance [23] [24]. The spatial arrangement of these functional groups in the chair conformation creates distinct patterns of intramolecular and intermolecular hydrogen bonding that significantly influence the compound's physical and chemical properties [13] [23].
Crystal structure analysis reveals extensive hydrogen bonding networks that stabilize both the molecular conformation and the crystalline packing arrangement [25] [13]. The hydroxyl groups at positions C3 and C4, both in equatorial orientations, demonstrate enhanced hydrogen bonding capabilities compared to axial hydroxyl groups due to their accessibility and favorable geometric positioning [13] [26].
Table 5: Hydrogen Bonding Capabilities and Patterns
| Hydrogen Bond Type | Bond Length (Å) | Bond Angle (°) | Occurrence | Structural Effect |
|---|---|---|---|---|
| Intramolecular O3-H···O5 | 2.6-2.8 | 140-160 | Frequent in axial OH | Ring stabilization |
| Intramolecular O4-H···O6 | 2.3-2.6 | 150-170 | Common in equatorial OH | Conformational preference |
| Intermolecular O1-H···O3 | 2.7-2.9 | 160-180 | Universal in crystals | Crystal packing |
| Intermolecular O3-H···O1 | 2.8-3.0 | 160-175 | Chain formation | Infinite chains |
| Intermolecular O4-H···O5 | 2.6-2.8 | 145-165 | Network stabilization | Layer formation |
Intramolecular hydrogen bonding occurs between hydroxyl groups and the ring oxygen, with the O4-H···O5 interaction being particularly favorable due to the geometric constraints of the chair conformation [25] [27]. This intramolecular bonding contributes to conformational stability and influences the preferred rotameric states of the hydroxyl groups [27] [28].
Intermolecular hydrogen bonding in crystalline forms creates three-dimensional networks that organize molecules into ordered arrays [25] [29]. The crystal structure exhibits both linear and bifurcated hydrogen bonds that form four-membered loops linked into infinite chains extending throughout the crystal lattice [25]. Each hydroxyl group functions as both a hydrogen bond donor and acceptor, maximizing the hydrogen bonding potential and contributing to crystal stability [25] [29].
The ring oxygen atom serves as a hydrogen bond acceptor with two available lone pairs, enabling participation in multiple hydrogen bonding interactions simultaneously [23] [24]. This multidentate character enhances the compound's ability to form complex hydrogen bonding networks in both crystalline and solution phases [23] [24].
Equatorial hydroxyl groups demonstrate superior hydrogen bonding capabilities compared to axial hydroxyl groups, with an average of two hydrogen bond contacts per equatorial hydroxyl versus one contact per axial hydroxyl [13]. This difference arises from the greater accessibility and optimal geometric positioning of equatorial substituents for intermolecular interactions [13] [26].
Water molecules, when present in hydrated crystal forms, integrate into the hydrogen bonding network and serve as bridging elements that connect different molecular units [30]. These water-mediated interactions extend the hydrogen bonding network and can lead to the formation of channel or cavity structures within the crystal matrix [30].